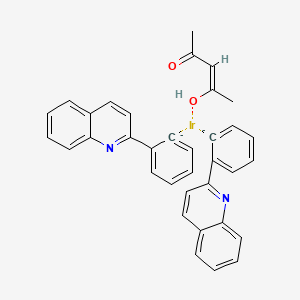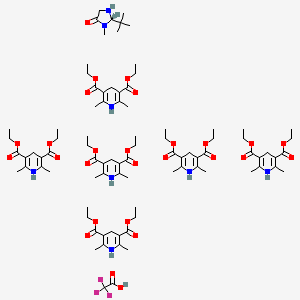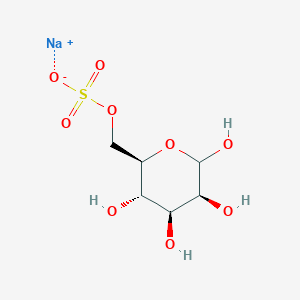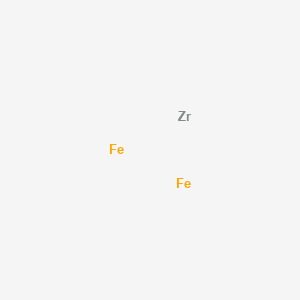
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is a labeled compound used primarily in scientific research. It is a derivative of alpha-ketoisovaleric acid, where specific hydrogen atoms are replaced with deuterium and carbon-13 isotopes. This labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate involves the incorporation of deuterium and carbon-13 isotopes into the alpha-ketoisovaleric acid framework. The process typically starts with the precursor compound, which undergoes isotopic exchange reactions to replace specific hydrogen atoms with deuterium. The carbon-13 isotope is introduced through a labeled methyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale isotopic exchange reactions under controlled conditions. The process requires specialized equipment to handle isotopes and ensure high purity and yield. The final product is often purified using techniques such as crystallization or chromatography to achieve the desired isotopic enrichment.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the keto group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is widely used in scientific research, particularly in:
Chemistry: As a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: To trace metabolic pathways and understand enzyme mechanisms.
Medicine: In metabolic studies to investigate disease mechanisms and drug metabolism.
Industry: Used in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily through its labeled isotopes. In NMR spectroscopy, the deuterium and carbon-13 isotopes provide distinct signals that help in elucidating molecular structures. The labeled compound can also be used to trace metabolic pathways, where its incorporation into biological systems allows researchers to track its transformation and interactions with various enzymes and metabolites.
相似化合物的比较
Sodium 3-methyl-2-oxobutanoate: A non-labeled version of the compound.
Sodium 3-methyl-2-oxobutanoate-13C: Labeled with carbon-13 but not deuterium.
Sodium 3-methyl-2-oxobutanoate-d4: Labeled with deuterium but not carbon-13.
Uniqueness: Sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate is unique due to its dual labeling with both deuterium and carbon-13. This dual labeling provides more detailed information in NMR studies and allows for more precise tracing in metabolic studies compared to compounds labeled with only one isotope.
属性
分子式 |
C5H7NaO3 |
|---|---|
分子量 |
143.11 g/mol |
IUPAC 名称 |
sodium;3,4,4,4-tetradeuterio-3-(113C)methyl-2-oxobutanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2+1,3D; |
InChI 键 |
WIQBZDCJCRFGKA-KDMRDBLJSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([13CH3])C(=O)C(=O)[O-].[Na+] |
规范 SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)


![N-cyclohexylcyclohexanamine;(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12055897.png)


![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)



azanium](/img/structure/B12055927.png)

